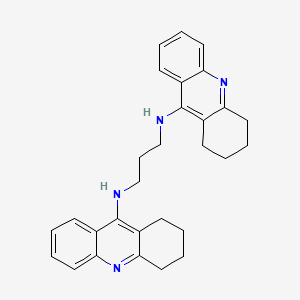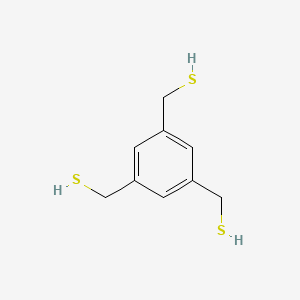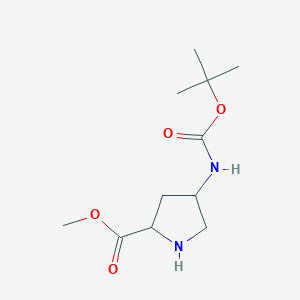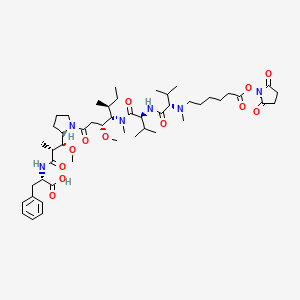
5,5'-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid is a complex organic compound with the molecular formula C34H18O8. This compound is characterized by the presence of an anthracene core linked to two isophthalic acid moieties through ethynyl bridges. It is primarily used in the field of materials science, particularly in the synthesis of metal-organic frameworks (MOFs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid typically involves the following steps:
Synthesis of the Anthracene Core: The anthracene core is synthesized through a series of reactions starting from simple aromatic compounds.
Formation of Ethynyl Bridges: The ethynyl bridges are introduced through Sonogashira coupling reactions, which involve the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of Isophthalic Acid Moieties: The final step involves the attachment of isophthalic acid moieties to the anthracene core through esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced forms of the compound with hydrogenated aromatic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid has several scientific research applications:
Materials Science: It is used as a ligand in the synthesis of metal-organic frameworks (MOFs) due to its ability to form stable coordination complexes with metal ions.
Chemistry: The compound is studied for its photophysical properties, including fluorescence and phosphorescence, making it useful in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: The compound is used in the development of advanced materials with applications in catalysis, gas storage, and separation technologies.
Mechanism of Action
The mechanism of action of 5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid involves its ability to form coordination complexes with metal ions. The anthracene core acts as a light-harvesting antenna, while the isophthalic acid moieties provide multiple coordination sites for metal ions. This allows the compound to participate in various photophysical and photochemical processes, including energy transfer and electron transfer reactions.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))dibenzoic acid
- 5,5’-(Anthracene-9,10-diyl)diisophthalic acid
- 5’,5’‘’‘-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))bis(([1,1’:3’,1’‘-terphenyl]-4,4’'-dicarboxylic acid))
Uniqueness
5,5’-(Anthracene-9,10-diylbis(ethyne-2,1-diyl))diisophthalic acid is unique due to its specific structural features, including the anthracene core and ethynyl bridges, which impart distinct photophysical properties. Its ability to form stable coordination complexes with metal ions makes it particularly valuable in the synthesis of metal-organic frameworks and other advanced materials.
Properties
Molecular Formula |
C34H18O8 |
|---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
5-[2-[10-[2-(3,5-dicarboxyphenyl)ethynyl]anthracen-9-yl]ethynyl]benzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C34H18O8/c35-31(36)21-13-19(14-22(17-21)32(37)38)9-11-29-25-5-1-2-6-26(25)30(28-8-4-3-7-27(28)29)12-10-20-15-23(33(39)40)18-24(16-20)34(41)42/h1-8,13-18H,(H,35,36)(H,37,38)(H,39,40)(H,41,42) |
InChI Key |
SRAGFZDNJDDTLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2C#CC4=CC(=CC(=C4)C(=O)O)C(=O)O)C#CC5=CC(=CC(=C5)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-[(1S)-1-(furan-2-yl)-3-oxobutyl]-4-hydroxychromen-2-one](/img/structure/B11929519.png)



![2,4-Diphenyl-6-(4,4,5,5-tetramethyl-[1,3,2] dioxaborolan-2-yl)-[1,3,5]triazine](/img/structure/B11929541.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B11929546.png)

![2-(Octyldisulfanyl)ethyl 3-[2-[2-[bis[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]ethyl-methylamino]ethyl-[3-[2-(octyldisulfanyl)ethoxy]-3-oxopropyl]amino]propanoate](/img/structure/B11929559.png)
![(5R)-5-[[4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B11929564.png)
![N-[[4-[5-(2-fluoropropan-2-yl)-1,2,4-oxadiazol-3-yl]-1-bicyclo[2.2.2]octanyl]methyl]-3-hydroxy-N-[3-[4-(2-hydroxypropan-2-yl)phenyl]phenyl]-3-(trifluoromethyl)cyclobutane-1-carboxamide](/img/structure/B11929565.png)
